Fmoc-Cys(Trt)-OH, also known as N-α-Fmoc-S-trityl-L-cysteine, is a specific type of protected amino acid commonly used in the field of peptide synthesis, particularly in a technique called Solid-Phase Peptide Synthesis (SPPS) [].
Fmoc-Cys(Trt)-OH serves as a building block for the construction of peptides containing the amino acid cysteine (Cys). It features two protective groups:
The specific combination of Fmoc and Trt protection makes Fmoc-Cys(Trt)-OH the standard derivative for incorporating cysteine into peptides using the Fmoc-based SPPS technique [].
Fmoc-Cys(Trt)-OH finds applications in various scientific research areas:
Fmoc-Cysteine(Trityl)-Hydroxyl is a protected form of the amino acid cysteine, characterized by the chemical structure N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine. This compound is crucial in peptide synthesis due to its ability to protect the thiol group of cysteine while allowing for selective reactions. The trityl group provides stability and solubility, making Fmoc-Cysteine(Trityl)-Hydroxyl a valuable building block in the synthesis of peptides and proteins .
Fmoc-Cysteine(Trityl)-Hydroxyl exhibits significant biological activity. It has been shown to possess antitumor properties, primarily by binding to serum albumin and inhibiting protein synthesis, which leads to cell death in cancerous cells . Additionally, its role in forming disulfide bonds is critical for the structural integrity of many proteins.
The synthesis of Fmoc-Cysteine(Trityl)-Hydroxyl typically involves:
Fmoc-Cysteine(Trityl)-Hydroxyl is widely used in:
Studies on Fmoc-Cysteine(Trityl)-Hydroxyl have focused on its interactions with other biomolecules. Notably, its binding affinity with serum albumin has been explored, revealing insights into its pharmacokinetics and potential therapeutic applications. Additionally, interaction studies involving disulfide bond formation provide valuable information on protein folding and stability .
Several compounds are structurally or functionally similar to Fmoc-Cysteine(Trityl)-Hydroxyl. Here are a few notable comparisons:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-Cysteine(Acetamidomethyl)-Hydroxyl | Another protected form of cysteine | Uses acetamidomethyl protection instead of trityl |
Fmoc-Cysteine(t-butyl)-Hydroxyl | Similar protective strategy but with t-butyl group | Offers different solubility and stability characteristics |
Cysteine | Unprotected form | Highly reactive thiol group; less stable than protected forms |
Fmoc-Cysteine(Trityl)-Hydroxyl stands out due to its unique combination of stability provided by the trityl group and the versatility afforded by the Fmoc protection, making it particularly useful in complex peptide synthesis .
Irritant